

An In-depth Technical Guide to 4-(2,2-Difluoropropoxy)benzotrile

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Compound of Interest

Compound Name: 4-(2,2-Difluoropropoxy)benzotrile

Cat. No.: B7963582

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Introduction: The Strategic Incorporation of the 2,2-Difluoropropoxy Moiety in Benzotrile Scaffolds

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties.^{[1][2]} The difluoromethyl and related fluorinated alkyl groups can act as bioisosteres for metabolically labile positions, such as benzylic carbons, or replace oxygen atoms, thereby improving metabolic stability.^[3] The benzotrile functional group, on the other hand, is a versatile moiety found in numerous approved pharmaceuticals, where it can act as a hydrogen bond acceptor, a dipole, or a reactive handle for further chemical modification. This guide provides a comprehensive technical overview of **4-(2,2-Difluoropropoxy)benzotrile**, a molecule that combines these two valuable pharmacophores. While specific experimental data for this compound is not extensively available in public literature, this document will leverage established chemical principles and data from analogous structures to provide a robust guide for its synthesis, characterization, and potential applications.

CAS Number: 1780251-07-1

Physicochemical Properties and Structural Data

While experimentally determined data for **4-(2,2-Difluoropropoxy)benzonitrile** is limited, we can infer its key properties based on its structure and comparison with related molecules.

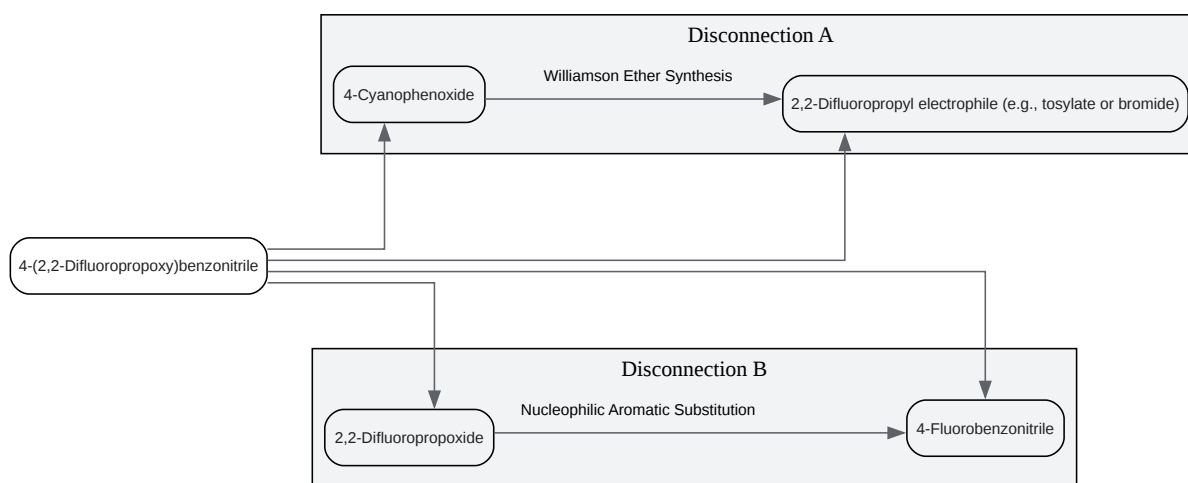
Property	Predicted Value/Information	Rationale/Analogous Compound Data
Molecular Formula	C ₁₀ H ₉ F ₂ NO	Based on chemical structure
Molecular Weight	197.18 g/mol	Calculated from the molecular formula
Appearance	Likely a white to off-white solid or oil	Many benzonitrile derivatives are solids at room temperature.[4]
Melting Point	Not available	Will depend on crystal packing forces.
Boiling Point	Not available	Expected to be higher than 4-fluorobenzonitrile (188 °C) due to increased molecular weight.
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water.	The aromatic ring and ether linkage suggest solubility in organic solvents.
LogP	Predicted to be in the range of 2.5 - 3.5	The difluoropropoxy group increases lipophilicity compared to a hydroxy or methoxy group.

Synthetic Routes and Methodologies: A Focus on the Williamson Ether Synthesis

The most logical and widely applicable method for the synthesis of **4-(2,2-Difluoropropoxy)benzonitrile** is the Williamson ether synthesis. This robust S_N2 reaction involves the coupling of an alkoxide with an alkyl halide or sulfonate.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary disconnection approaches, both centered around the ether linkage.



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Caption: Retrosynthetic analysis of **4-(2,2-Difluoropropoxy)benzotrile**.

Disconnection A, the classical Williamson ether synthesis, is generally preferred due to the higher reactivity of alkyl electrophiles compared to the nucleophilic aromatic substitution on an unactivated benzene ring (Disconnection B).

Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on standard laboratory practices for this type of reaction.

Step 1: Formation of the 4-Cyanophenoxide

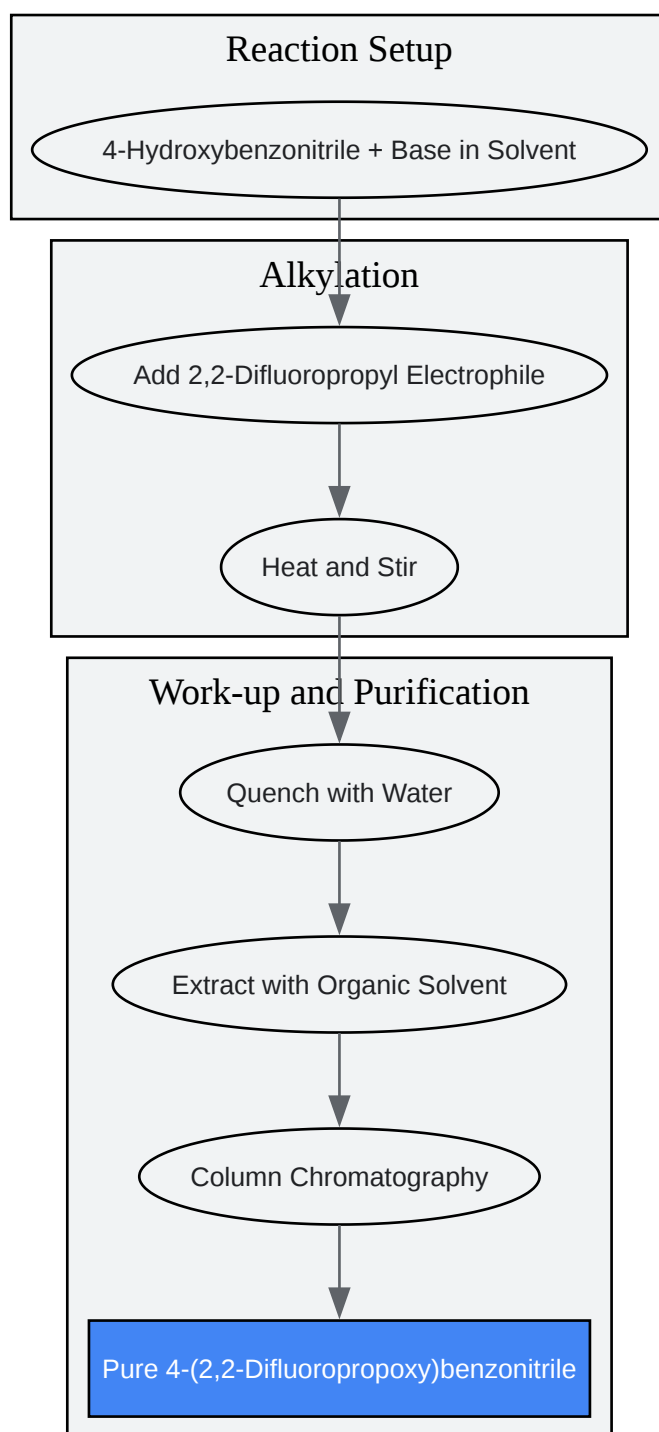
- To a solution of 4-hydroxybenzotrile (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile) is added a strong base (1.1 - 1.5 eq) at room temperature. Common bases for this step include sodium hydride (NaH), potassium carbonate (K_2CO_3), or cesium carbonate (Cs_2CO_3).
- The reaction mixture is stirred at room temperature for 30-60 minutes to ensure complete deprotonation to the corresponding phenoxide.

Step 2: Alkylation with a 2,2-Difluoropropyl Electrophile

- A solution of a suitable 2,2-difluoropropyl electrophile (1.1 - 1.5 eq), such as 2,2-difluoropropyl tosylate or 2-bromo-2,2-difluoropropane, in the same solvent is added dropwise to the phenoxide solution.
- The reaction mixture is then heated to a temperature between 60-100 °C and stirred for 4-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Purification

- Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water.
- The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane.
- The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **4-(2,2-Difluoropropoxy)benzotrile**.



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Caption: Workflow for the synthesis of **4-(2,2-Difluoropropoxy)benzotrile**.

Spectroscopic Characterization

While specific spectra for **4-(2,2-Difluoropropoxy)benzonitrile** are not publicly available, the following are the expected key signals in its NMR and IR spectra.

- ^1H NMR:
 - Aromatic protons will appear as two doublets in the range of δ 7.0-8.0 ppm.
 - The methylene protons (-OCH₂-) will likely appear as a triplet coupled to the two fluorine atoms, in the range of δ 4.0-4.5 ppm.
 - The methyl protons (-CH₃) will likely appear as a triplet coupled to the two fluorine atoms, in the range of δ 1.5-2.0 ppm.
- ^{13}C NMR:
 - The nitrile carbon will appear around δ 118-120 ppm.
 - Aromatic carbons will be observed in the range of δ 110-160 ppm.
 - The methylene carbon (-OCH₂-) will be in the range of δ 60-70 ppm.
 - The difluorinated carbon (-CF₂-) will be a triplet due to C-F coupling, around δ 120-130 ppm.
 - The methyl carbon (-CH₃) will be in the upfield region, around δ 15-25 ppm.
- ^{19}F NMR:
 - A single resonance is expected for the two equivalent fluorine atoms, likely appearing as a quartet coupled to the methylene and methyl protons.
- IR Spectroscopy:
 - A strong, sharp absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile (-C≡N) stretch.
 - C-O-C stretching vibrations in the region of 1250-1050 cm⁻¹.

- C-F stretching vibrations, typically in the range of 1100-1000 cm^{-1} .
- Aromatic C-H and C=C stretching vibrations.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 2,2-difluoropropoxy group into a benzonitrile scaffold offers several potential advantages for drug discovery programs.

- **Metabolic Stability:** The gem-difluoro group is known to block oxidative metabolism at the adjacent position, potentially increasing the half-life of a drug candidate.[3]
- **Modulation of Physicochemical Properties:** The fluorine atoms can modulate the acidity of nearby protons and influence the conformation of the molecule, which can impact binding to biological targets.[1]
- **Lipophilicity and Permeability:** The difluoropropoxy group increases lipophilicity, which can enhance membrane permeability and oral bioavailability.
- **Versatile Scaffold:** The benzonitrile moiety can be a key pharmacophoric element or serve as a synthetic handle for further elaboration of the molecule.

Fluorinated benzonitriles are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. They are often used in the production of fluorinated aromatic compounds which can have enhanced stability and bioactivity.

Conclusion

4-(2,2-Difluoropropoxy)benzonitrile is a promising building block for the development of novel therapeutics. While specific data on this compound remains scarce, its synthesis can be reliably achieved through established methods like the Williamson ether synthesis. Its unique combination of a metabolically robust difluorinated moiety and a versatile benzonitrile group makes it an attractive scaffold for medicinal chemists aiming to fine-tune the properties of their lead compounds. Further research into the specific biological activities of derivatives of this compound is warranted.

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